(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride
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Description
This compound is also known as Naxagolide Hydrochloride . It is a potent and selective dopamine D2 agonist . The compound is an analogue of Naxagolide Hydrochloride .
Synthesis Analysis
A sensitive and specific gas chromatographic/mass spectrometric assay procedure has been developed for the determination of this dopamine agonist at low picogram per millilitre levels in human plasma . The method comprises an extraction of the agonist from human plasma and subsequent derivatization of the phenolic functionality with pentafluoropropionic anhydride .Molecular Structure Analysis
The molecular formula of this compound is C15H21NO2.HCl . The InChI representation of the molecule is InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12 (17)5-3-11 (13)4-6-14 (15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1 .Chemical Reactions Analysis
The compound is involved in a reaction where it is extracted from human plasma and then derivatized with pentafluoropropionic anhydride . This reaction is part of the assay procedure developed to determine the levels of the dopamine agonist in human plasma .Physical And Chemical Properties Analysis
The compound is slightly soluble in methanol . It appears as an off-white to pale orange solid . It should be stored at 2-8°C .Scientific Research Applications
Use as a Dopamine Agonist : This compound is a potent dopamine agonist. A study developed a sensitive and specific gas chromatographic/mass spectrometric assay for determining its levels at low picogram per millilitre levels in human plasma (Musson et al., 1988).
Application in Medical Imaging : It is used as a dopamine D3-preferring agonist radiopharmaceutical for positron emission tomography (PET) imaging. This has involved synthesis methods using supercritical fluid chromatography and modifications for consistent preparation (Shoup et al., 2014).
Facilitation of Clinical PET Studies : The compound is used in clinical PET studies as a high-affinity state dopamine D2/3 receptor ligand. Methods have been developed to support its clinical application, including manufacturing and QC testing processes (Plisson et al., 2012).
Role in Diabetes Research : It has been examined for assessing β-cell mass in patients with Type 1 Diabetes, offering insights into novel diagnostic approaches (Bini et al., 2020).
Synthesis and Absolute Configurations Studies : Research has been conducted on the synthesis and configurations of Hexahydro‐Naphthoxazines, which are rigid congeners of this compound, demonstrating its importance in studying adrenergic drugs (Perrone et al., 1983).
Pharmacological Evaluation : The compound's analogues have been studied for their potency and selectivity for dopamine receptors, contributing significantly to the understanding of dopamine-related treatments (van Vliet et al., 2000).
properties
IUPAC Name |
(10bS)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-9-3-1-8-2-4-11-12(10(8)7-9)15-6-5-13-11;/h1,3,7,11-14H,2,4-6H2;1H/t11?,12-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTHSLBOCJXONG-MMFRDWCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)C3C1NCCO3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)O)[C@H]3C1NCCO3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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